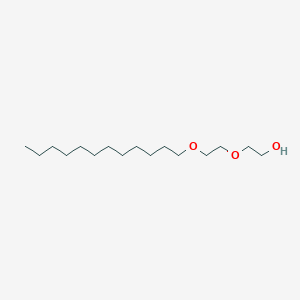
Diethylene glycol monododecyl ether
Vue d'ensemble
Description
Diethylene glycol monododecyl ether is a polyethylene glycol ether of lauryl alcohol . It has a molecular formula of C16H34O3 and a molecular weight of 274.4394 .
Synthesis Analysis
Diethylene glycol monododecyl ether is produced by the partial hydrolysis of ethylene oxide . The industry generally operates to maximize the production of ethylene glycol (MEG), a primary product, rather than diethylene glycol monododecyl ether .Molecular Structure Analysis
The IUPAC Standard InChI for Diethylene glycol monododecyl ether is InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 .Physical And Chemical Properties Analysis
Diethylene glycol monododecyl ether has a melting point of 165 °C and a boiling point of 168-169 °C at 0.8 mm Hg. Its density is 0.911 g/mL at 20 °C .Applications De Recherche Scientifique
Transdermal Drug Delivery
Diethylene glycol monododecyl ether has been used in the development of microemulsions for enhanced transdermal drug delivery . In one study, it was combined with microneedles to enhance the transdermal delivery of aconitine, a compound used in traditional Chinese medicine . The oil-in-water microemulsion increased the solubility of aconitine and enhanced its transdermal delivery .
Pharmaceutical Solvent
This compound is a hydroalcoholic solvent that has gained significant attention in the pharmaceutical industry . It has been widely used as a penetration enhancer, surfactant, and solubilizer . It is used in various pharmaceutical topical dosage forms such as creams and gels .
Solubilization of Poorly Water-Soluble Drugs
Diethylene glycol monododecyl ether has been used to improve the solubility of poorly water-soluble drugs . It has been used in solutions, ointments, sprays, capsules, and creams to deliver these drugs .
Use in Nanoformulations
Due to its physicochemical features, it has been used in the development of nanoformulations . These nanoformulations can be used for targeted drug delivery, improving the efficacy and reducing the side effects of drugs .
Use in Cosmetics
This compound is also used in the cosmetics industry . It is used as a solvent and solubilizer in various cosmetic products .
Food Industry Applications
Diethylene glycol monododecyl ether has been approved by the United States Food and Drug Administration (FDA) for use as an excipient and cosolvent in the food industry .
Biosafety Improvement
In a study, the biosafety of aconitine was effectively improved by loading it into a microemulsion made with diethylene glycol monododecyl ether . The in vitro cytotoxicity of aconitine toward skin cells was reduced via encapsulation by the microemulsion .
Use in Surfactant Synthesis
This compound is used as a raw material in the synthesis of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
Mécanisme D'action
Target of Action
As a member of the glycol ethers, it is known to interact with various substances, increasing their solubility .
Mode of Action
Diethylene glycol monododecyl ether acts as a solvent, increasing the solubility of many substances . It is also known to form hydrogen bonds, charge transfer complexes, and strong dipole-dipole interactions with component molecules of a mixture .
Biochemical Pathways
As a solvent, it likely interacts with various biochemical pathways by enhancing the solubility and thus the bioavailability of other compounds .
Pharmacokinetics
It is known to be a water-miscible solvent, which suggests it may have good absorption and distribution properties .
Result of Action
As a solvent, it is known to increase the solubility of many substances, which can enhance their bioavailability and thus their biological effects .
Action Environment
The action of diethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its solubility properties can be affected by temperature and the presence of other substances . .
Safety and Hazards
Diethylene glycol monododecyl ether should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. Protective gloves, clothing, eye protection, and face protection should be worn. If exposed or concerned, medical advice or attention should be sought .
Propriétés
IUPAC Name |
2-(2-dodecoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWQVJVINEILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038816 | |
| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene glycol monododecyl ether | |
CAS RN |
3055-93-4 | |
| Record name | Diethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dodecyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4D38LT1L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
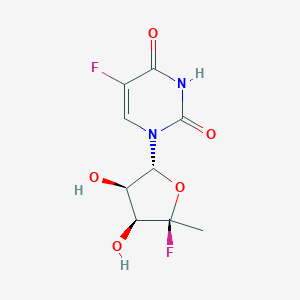
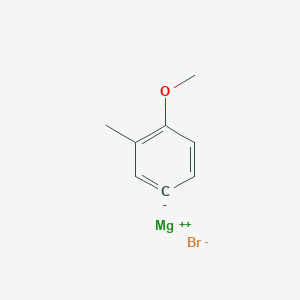
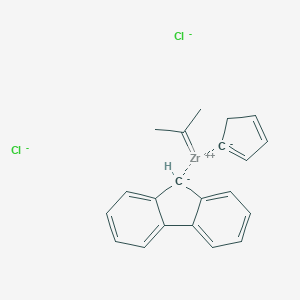
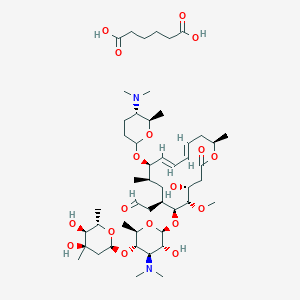
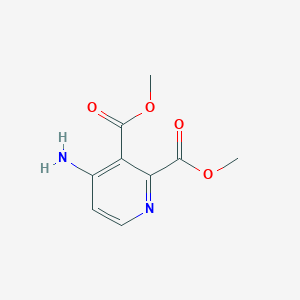

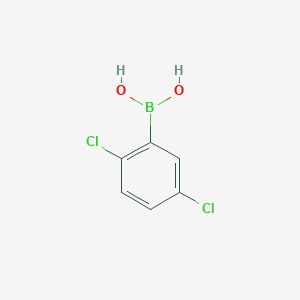
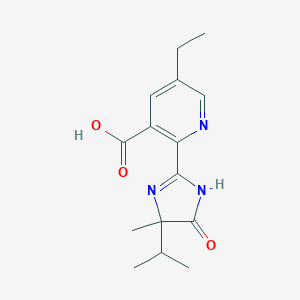

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)


![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)